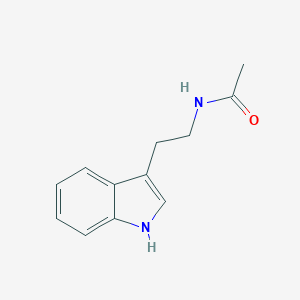

N-Acetyltryptamine

Beschreibung

This compound has been reported in Exophiala pisciphila, Catharanthus roseus, and other organisms with data available.

antagonizes the melatonin-induced inhibition of dopamine release from retina; RN given refers to parent cpd

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGEQAEQJTCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144042 | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-47-3 | |

| Record name | N-Acetyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyltryptamine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltryptamine (NAT) is an endogenous indoleamine that has garnered increasing interest in the scientific community. Initially considered solely a precursor in the biosynthesis of melatonin and a pharmacological tool, recent discoveries have unveiled its physiological presence and daily rhythmic secretion in mammals, suggesting a more complex biological role. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of NAT. It includes a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for its analysis and characterization, and visualizations of its biosynthetic and signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of this intriguing molecule.

Discovery and History

The history of this compound is intertwined with the broader exploration of indoleamines and their physiological functions. While the precise first chemical synthesis of NAT is not readily found in widely available scientific literature, its existence as a chemical entity has been known for decades. For many years, it was primarily utilized as a pharmacological tool in the study of melatonin receptors due to its structural similarity to melatonin (N-acetyl-5-methoxytryptamine).

A pivotal moment in the history of NAT research occurred in 2017 with a study that definitively identified its physiological presence in the blood of humans and other animal species.[1] This research revealed that NAT levels exhibit a diurnal rhythm, increasing at night and decreasing during the day, in parallel with melatonin levels.[1] This discovery shifted the perception of NAT from a simple melatonin precursor or laboratory reagent to a potential neuromodulator with its own physiological significance.[2][3] Some researchers have even postulated that NAT may be the evolutionary precursor to melatonin.[1] Earlier, in 1969, a study had noted the potential for NAT to be an artifact formed during the extraction of tryptamine, indicating it was a recognized compound at that time.

Biosynthesis

This compound is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process. This pathway shares enzymes with the synthesis of other well-known neurochemicals, including serotonin and melatonin.

Step 1: Decarboxylation of L-Tryptophan

The first step involves the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC).

Step 2: Acetylation of Tryptamine

In the second step, tryptamine is acetylated to form this compound. This reaction is primarily catalyzed by the enzyme Arylalkylamine N-acetyltransferase (AANAT) . The activity of AANAT is a key regulatory point in the biosynthesis of both NAT and melatonin, exhibiting a circadian rhythm with higher activity during the night.

Quantitative Data

The physiological and pharmacological properties of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Plasma Concentrations of this compound in Mammals

| Species | Daytime Concentration (nM) | Nocturnal Concentration (nM) | Fold Increase (Night/Day) | Reference |

| Human | 0.03 ± 0.01 | - | - | |

| Rhesus Macaque | 0.54 ± 0.24 | Varies (2- to 15-fold higher) | 2-15 | |

| Rat | 0.29 ± 0.05 | - | - |

Table 2: Pharmacological Parameters of this compound at Melatonin Receptors

| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |

| MT₁ | EC₅₀ | ~100 nM | Human | Dynamic Mass Redistribution (DMR) | |

| MT₂ | EC₅₀ | ~1 µM | Human | Dynamic Mass Redistribution (DMR) | |

| MT₂ | Kᵢ | 41 nM | - | Radioligand Binding Assay |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on the methodology described by Backlund et al. (2017).

4.1.1. Sample Preparation

-

To 1 mL of plasma, add an internal standard (e.g., deuterated this compound).

-

Perform solid-phase extraction (SPE) to isolate the analyte.

-

Elute the analyte from the SPE column.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

4.1.2. Liquid Chromatography

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 150 mm).

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 10 µL.

4.1.3. Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 203.2 → 144.1

-

Deuterated this compound (internal standard): e.g., m/z 206.2 → 144.1

-

Radioligand Binding Assay for Melatonin Receptors

This protocol is a generalized procedure for assessing the binding affinity of this compound to melatonin receptors.

4.2.1. Membrane Preparation

-

Culture cells expressing the melatonin receptor subtype of interest (MT₁ or MT₂).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

4.2.2. Binding Assay

-

In a 96-well plate, add the membrane preparation.

-

Add a known concentration of a radiolabeled ligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin).

-

Add varying concentrations of unlabeled this compound (the competitor).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

4.2.3. Data Analysis

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (NAT) concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the melatonin receptors, MT₁ and MT₂. These are G protein-coupled receptors (GPCRs) that are predominantly coupled to inhibitory G proteins of the Gᵢ/Gₒ family.

Upon binding of an agonist like NAT, the G protein is activated, leading to the dissociation of the α and βγ subunits. The Gαᵢ subunit then inhibits the activity of the enzyme adenylyl cyclase . This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) . The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and altered phosphorylation of downstream target proteins, ultimately modulating cellular function.

Conclusion

This compound has evolved from a relatively obscure molecule to a subject of significant scientific inquiry. Its confirmed physiological presence and daily rhythm, coupled with its activity at melatonin receptors, position it as a potentially important player in chronobiology and neuropharmacology. This technical guide provides a foundational understanding of NAT, summarizing its history, biosynthesis, and pharmacological properties, along with key experimental methodologies. Further research is warranted to fully elucidate the physiological roles of NAT and to explore its potential as a therapeutic agent. It is our hope that this document will serve as a valuable resource for scientists and researchers dedicated to advancing our knowledge of this fascinating indoleamine.

References

- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyltryptamine biosynthetic pathway from tryptophan

An In-Depth Technical Guide to the N-Acetyltryptamine Biosynthetic Pathway from Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NAT) is a naturally occurring indoleamine derived from the essential amino acid L-tryptophan. It is structurally related to the well-known neurohormone melatonin and the neurotransmitter serotonin. While melatonin has been studied extensively for its role in regulating circadian rhythms, NAT has garnered increasing interest for its own distinct biological activities. Pharmacological studies have identified this compound as a mixed agonist-antagonist at melatonin receptors, suggesting a potential modulatory role in circadian physiology.[1] This guide provides a comprehensive technical overview of the core biosynthetic pathway of this compound from tryptophan, detailing the enzymes, regulation, quantitative data, and key experimental protocols for its study.

Core Biosynthetic Pathway

The synthesis of this compound from tryptophan is a two-step enzymatic process. This pathway runs parallel to the more widely known melatonin synthesis pathway, sharing a key initial enzyme.

-

Decarboxylation of Tryptophan: The first step involves the direct decarboxylation of L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (DDC), also known as DOPA decarboxylase.[1][2] This enzyme removes the carboxyl group from tryptophan.[3]

-

N-Acetylation of Tryptamine: In the second step, tryptamine is N-acetylated to form this compound. This reaction is primarily catalyzed by Arylalkylamine N-acetyltransferase (AANAT), the same enzyme that acetylates serotonin in the melatonin pathway.[1] The acetyl group is donated by the co-substrate Acetyl-Coenzyme A (Acetyl-CoA). Other arylamine N-acetyltransferases, such as NAT1 and NAT2, may also contribute to this conversion.

The diagram below illustrates the direct pathway to this compound and its relationship to the melatonin synthesis pathway, which proceeds via serotonin.

Enzymology and Regulation

Aromatic L-amino acid decarboxylase (DDC)

Aromatic L-amino acid decarboxylase (DDC), encoded by the DDC gene, is a pyridoxal phosphate-dependent enzyme. It plays a broad role in the synthesis of neurotransmitters by catalyzing the decarboxylation of various aromatic L-amino acids. In addition to converting tryptophan to tryptamine, it is essential for the final synthesis step of dopamine (from L-DOPA) and serotonin (from 5-hydroxytryptophan). The human DDC gene is located on chromosome 7p12.2-p12.1 and consists of 15 exons. Mutations in this gene can lead to AADC deficiency, an inherited disorder affecting neurotransmitter production.

Arylalkylamine N-acetyltransferase (AANAT)

Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT), is the key enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of an arylalkylamine, including tryptamine and serotonin. It is considered the penultimate and rate-limiting enzyme in melatonin production. In humans, the AANAT gene is located on chromosome 17q25.

Regulation of AANAT Activity: AANAT activity is tightly regulated, primarily through transcriptional and post-translational mechanisms, which are influenced by the light-dark cycle.

-

Transcriptional Control: In some species, AANAT mRNA levels exhibit a dramatic diurnal rhythm, with levels increasing over 100-fold during the dark period in rodents. This is driven by the circadian clock via E-box elements in the gene's promoter region.

-

Post-Translational Control: A critical regulatory mechanism involves the phosphorylation of AANAT by cyclic AMP-dependent protein kinase (PKA). Phosphorylation at two key residues, Threonine-31 (T31) and Serine-205 (S205), promotes the binding of AANAT to 14-3-3 proteins. This binding has two major consequences:

-

Enzyme Activation: The AANAT/14-3-3 complex exhibits increased catalytic efficiency, primarily by lowering the K_m for the arylalkylamine substrate.

-

Protection from Degradation: Binding to 14-3-3 shields AANAT from dephosphorylation and subsequent proteasomal degradation, thus increasing its stability and prolonging its activity at night.

-

Exposure to light at night triggers a rapid decrease in cAMP levels, leading to AANAT dephosphorylation, dissociation from 14-3-3, and degradation.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

Quantitative analysis of enzyme kinetics provides insight into the efficiency and substrate affinity of the biosynthetic enzymes.

| Enzyme | Substrate | K_m | V_max / k_cat | Condition | Source |

| CrAANAT | Serotonin | 247 µM | V_max: 325 pmol/min/mg protein | Recombinant C. reinhardtii AANAT | |

| Ovine AANAT | Tryptamine | ~1500 µM | k_cat/K_m: 0.03 s⁻¹µM⁻¹ | No 14-3-3 protein | |

| Ovine AANAT | Tryptamine | ~200 µM | k_cat/K_m: 0.18 s⁻¹µM⁻¹ | + 14-3-3 protein (pT31/pS205) | |

| AANAT | Tryptamine | 250 µM | k_cat: 4.8 s⁻¹ | Semisynthetic, pS205 phosphorylated | |

| AANAT | Tryptamine | 50 µM | k_cat: 2.1 s⁻¹ | Semisynthetic, pS205/PKA, + 14-3-3 |

Note: Kinetic parameters can vary significantly based on species, enzyme modification state, and assay conditions.

Table 2: Metabolite Concentrations in Plasma

The levels of this compound and related metabolites can be measured in biological fluids, providing a snapshot of the pathway's activity.

| Metabolite | Species | Concentration (Daytime) | Analytical Method | Source |

| This compound | Human | 0.03 nM (average) | UHPLC-MS/MS | |

| Melatonin | Human | 0.06 nM (average) | UHPLC-MS/MS | |

| This compound | Rat | 0.05 - 0.5 nM | UHPLC-MS/MS | |

| This compound | Rhesus Macaque | 0.05 - 0.5 nM | UHPLC-MS/MS | |

| Serotonin | Human | 0.50–200 ng/mL (calibration range) | LC-MS/MS | |

| This compound | Human | 0.10–20 ng/mL (calibration range) | LC-MS/MS |

Experimental Protocols

Protocol 1: Radiometric Assay for AANAT Activity

This protocol is adapted from methods used to determine AANAT enzyme activity in tissue homogenates, such as the pineal gland.

Materials:

-

Tissue sample (e.g., pineal gland)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Tryptamine solution (40 mM in phosphate buffer)

-

Acetyl-CoA solution (2 mM)

-

[³H]-acetyl-CoA (e.g., specific activity 4.2 Ci/mol)

-

Chloroform

-

Scintillation fluid and vials

-

Microcentrifuge tubes, sonicator, microcentrifuge, scintillation counter

Procedure:

-

Homogenization: Sonicate the tissue sample on ice in an appropriate volume (e.g., 25-60 µL) of 0.1 M sodium phosphate buffer (pH 6.8).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a single sample, add:

-

25 µL of tissue homogenate (supernatant after centrifugation if necessary).

-

25 µL of 40 mM tryptamine.

-

25 µL of 2 mM Acetyl-CoA.

-

25 µL of [³H]-acetyl-CoA.

-

Note: Prepare blanks by substituting the tissue homogenate with buffer.

-

-

Incubation: Incubate the reaction tubes at 37°C for 20 minutes with agitation.

-

Reaction Termination and Extraction: Stop the reaction by adding 500 µL of chloroform to each tube. This step also serves to extract the radiolabeled product, N-[³H]-acetyltryptamine.

-

Phase Separation: Vortex the tubes vigorously for 1 minute to mix, then centrifuge at high speed (e.g., 13,000 x g) for 1 minute to separate the aqueous and organic phases.

-

Product Isolation: Carefully transfer a 400 µL aliquot of the upper organic (chloroform) phase to a new tube.

-

Evaporation: Evaporate the chloroform to dryness under a vacuum or in a fume hood.

-

Quantification: Resuspend the dried residue in 1 mL of scintillation fluid.

-

Counting: Measure the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the amount of N-[³H]-acetyltryptamine formed and thus to the AANAT activity.

Protocol 2: Quantification of this compound by UHPLC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound and other tryptophan metabolites in plasma or serum, based on published methodologies.

Materials & Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., Atlantis T3 C18).

-

Analytical standards: this compound, d₃-N-acetyltryptamine (internal standard).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Acetate, Ultrapure water.

-

Plasma/serum samples.

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add the internal standard (e.g., d₃-N-acetyltryptamine).

-

Precipitate proteins by adding 300 µL of ice-cold ACN.

-

Vortex thoroughly and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A).

-

-

UHPLC Conditions:

-

Column: C18 reversed-phase column.

-

Solvent A: 5 mmol/L ammonium acetate in water.

-

Solvent B: Methanol.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A typical gradient would start at high aqueous content (e.g., 95% A), ramp to high organic content (e.g., 95% B) over several minutes to elute the analytes, and then return to initial conditions to re-equilibrate the column.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: 203.2 -> 144.0

-

d₃-N-acetyltryptamine: 206.2 -> 144.0

-

-

Note: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analytical standard spiked into a blank matrix.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.

-

Protocol 3: AANAT and 14-3-3 Protein Interaction Assay (Fluorescence Anisotropy)

This protocol is based on methods developed to quantify the binding affinity between phosphorylated AANAT and 14-3-3 proteins.

Materials:

-

Purified recombinant AANAT (and phosphorylated variants).

-

Purified recombinant 14-3-3ζ protein.

-

Fluorescently labeled AANAT-derived phosphopeptide (e.g., fluorescein-HN-GIPG-SPGRQRRHpTLPANEFR-COOH).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 5 mM DTT, 5% glycerol.

-

Spectrofluorometer capable of measuring fluorescence anisotropy.

-

Black 96-well or 384-well plates.

Procedure (Competitive Binding Assay):

-

Assay Setup: In a microplate well, prepare a reaction mixture containing:

-

100 nM fluorescent phosphopeptide.

-

5 µM 14-3-3ζ protein.

-

Varying concentrations of the unlabeled AANAT protein (the competitor), from low nM to high µM range.

-

Bring to a final volume (e.g., 150 µL) with assay buffer.

-

-

Equilibration: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence anisotropy on a spectrofluorometer.

-

Excitation Wavelength: ~490 nm for fluorescein.

-

Emission Wavelength: ~520 nm for fluorescein.

-

-

Data Analysis:

-

The anisotropy value will be high when the fluorescent peptide is bound to the large 14-3-3 protein and will decrease as it is displaced by the unlabeled AANAT competitor.

-

Plot the change in anisotropy against the concentration of AANAT.

-

Fit the data to a competitive binding equation to determine the inhibition constant (K_i) or IC₅₀, which reflects the binding affinity of AANAT for 14-3-3.

-

References

Endogenous N-Acetyltryptamine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltryptamine (NAT) is an endogenous indoleamine that has garnered increasing interest in the scientific community. Historically considered solely a pharmacological tool or a precursor in melatonin synthesis, recent evidence firmly establishes its physiological presence and potential role as a signaling molecule in mammals. This technical guide provides a comprehensive overview of the endogenous presence of NAT, its biosynthesis, physiological concentrations, and the methodologies for its detection. Furthermore, it delves into its signaling pathways, primarily through melatonin receptors, offering a valuable resource for researchers and professionals in drug development.

Introduction

This compound, a structural analogue of melatonin, is synthesized from the essential amino acid tryptophan. Its presence in mammalian circulation has been confirmed, exhibiting a distinct diurnal rhythm with elevated levels during the nocturnal phase.[1][2] This rhythmic secretion, coupled with its activity at melatonin receptors, suggests a role in regulating circadian biology and other physiological processes. Understanding the endogenous landscape of NAT is crucial for elucidating its full physiological significance and exploring its therapeutic potential.

Biosynthesis of this compound

The primary pathway for NAT biosynthesis in mammals involves the enzymatic conversion of tryptophan. This process occurs in two key steps:

-

Decarboxylation of Tryptophan: The initial step is the conversion of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[3]

-

Acetylation of Tryptamine: Subsequently, tryptamine is acetylated to form this compound. This step is predominantly catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT).[2][4] AANAT is a key enzyme in the melatonin synthesis pathway as well, where it acetylates serotonin. The expression of AANAT in tissues like the pineal gland and retina is a critical determinant of NAT production.

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data on Endogenous this compound Levels

The concentration of NAT in mammalian plasma has been quantified in several studies, revealing sub-nanomolar levels with a consistent nocturnal increase. The data underscores the physiological relevance of this molecule and its potential as a biomarker.

| Species | Tissue/Fluid | Daytime Concentration (nM) | Nocturnal Concentration (nM) | Analytical Method | Reference |

| Human | Plasma | 0.03 ± 0.01 | - | LC-MS/MS | |

| Rhesus Macaque | Plasma | 0.54 ± 0.24 | 2- to 15-fold increase | LC-MS/MS | |

| Rat | Plasma | 0.29 ± 0.05 | - | LC-MS/MS |

Experimental Protocol: Quantification of this compound by LC-MS/MS

The gold standard for the sensitive and specific quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Plasma)

-

Internal Standard Spiking: To a known volume of plasma (e.g., 1 mL), add a deuterated internal standard of this compound (e.g., d3-NAT) to account for extraction losses and matrix effects.

-

Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing NAT and the internal standard.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B is employed to elute NAT.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

-

d3-N-Acetyltryptamine (Internal Standard): Monitor the corresponding transition for the deuterated standard.

-

-

Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

-

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of NAT in a similar matrix.

Figure 2: Experimental workflow for NAT quantification.

Signaling Pathways of this compound

The primary signaling mechanism for this compound in mammals is through its interaction with melatonin receptors, specifically MT1 and MT2. These are G-protein coupled receptors (GPCRs) that are widely expressed in the central nervous system and peripheral tissues. NAT acts as a mixed agonist-antagonist at these receptors, meaning its effect can vary depending on the tissue and the presence of other ligands like melatonin.

Upon binding to MT1 or MT2 receptors, NAT can initiate a signaling cascade that typically involves the inhibition of adenylyl cyclase (AC) through the activation of an inhibitory G-protein (Gi). This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can have various downstream effects, including the modulation of protein kinase A (PKA) activity and the regulation of gene expression.

Figure 3: this compound signaling pathway.

Conclusion and Future Directions

The endogenous presence of this compound in mammals is now firmly established, with evidence pointing towards its role as a signaling molecule involved in circadian regulation. The methodologies for its accurate quantification are well-defined, providing the tools necessary for further investigation. Future research should focus on elucidating the full spectrum of its physiological roles, exploring its interactions with other signaling pathways, and investigating its potential as a therapeutic target for circadian rhythm disorders and other pathologies. The development of selective agonists and antagonists for its receptors will be instrumental in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daily Rhythm in Plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

N-Acetyltryptamine as a Precursor to Melatonin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melatonin, a neurohormone primarily known for its role in regulating circadian rhythms, is synthesized from tryptophan through a well-established enzymatic pathway. While the canonical pathway proceeds via serotonin and N-acetylserotonin, emerging evidence highlights the existence of alternative biosynthetic routes. This technical guide focuses on one such alternative pathway, where N-acetyltryptamine (NAT) serves as a key intermediate and potential precursor to melatonin. This document provides a comprehensive overview of the enzymatic reactions, detailed experimental protocols for studying the involved enzymes, and quantitative kinetic data. Furthermore, it includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The biosynthesis of melatonin from tryptophan is a multi-step process involving several key enzymes. The traditionally accepted pathway involves the conversion of tryptophan to serotonin, which is then acetylated to N-acetylserotonin (NAS) by aralkylamine N-acetyltransferase (AANAT). Finally, NAS is methylated by acetylserotonin O-methyltransferase (ASMT) to yield melatonin.[1] However, the metabolic landscape of melatonin synthesis is more complex than this linear pathway suggests.

An alternative route involves the direct acetylation of tryptamine, another tryptophan derivative, to form this compound (NAT).[2] This intermediate can then be hydroxylated to form N-acetylserotonin, thereby converging with the canonical melatonin synthesis pathway. The enzyme responsible for the initial acetylation of tryptamine to NAT is also AANAT, highlighting its broader substrate specificity.[3] The subsequent hydroxylation of NAT is likely carried out by a cytochrome P450 enzyme. This guide delves into the specifics of this alternative pathway, providing the technical details necessary for its investigation and potential exploitation in therapeutic development.

Enzymatic Pathways

The synthesis of melatonin can proceed through multiple interconnected pathways. The classical and alternative routes involving this compound are depicted below.

Signaling Pathway Diagram

Caption: Melatonin biosynthesis pathways, including the alternative route via this compound.

Quantitative Data on Enzyme Kinetics

Table 1: Kinetic Parameters of Aralkylamine N-Acetyltransferase (AANAT)

| Substrate | Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (kcat/Km) | Reference |

| Serotonin | Human (recombinant) | 986 | 1800 | - | [4] |

| Tryptamine | Drosophila melanogaster | - | - | Decreased vs. 5-benzyloxytryptamine | [2] |

| Acetyl-CoA | Sheep (recombinant) | - | - | - |

Table 2: Kinetic Parameters of Acetylserotonin O-methyltransferase (ASMT)

| Substrate | Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| N-Acetylserotonin | Rice (recombinant) | 864 | 12.6 | |

| S-Adenosylmethionine | Bovine (pineal) | - | - |

Note: Data for mammalian ASMT with N-acetylserotonin is limited in recent literature; the data from rice is provided as a reference. The activity of mammalian ASMT is known to be stable over a 24-hour period.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis of melatonin precursors.

In Vitro Aralkylamine N-Acetyltransferase (AANAT) Activity Assay

This protocol is adapted from radiometric assay methods and is suitable for measuring the conversion of tryptamine to this compound.

Materials:

-

Recombinant or purified AANAT enzyme

-

Tryptamine hydrochloride

-

[³H]Acetyl-CoA (specific activity ~4 Ci/mmol)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Scintillation fluid

-

Chloroform

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in microcentrifuge tubes containing:

-

50 µL of phosphate buffer (0.1 M, pH 6.8)

-

10 µL of tryptamine solution (to achieve a final concentration range for kinetic studies, e.g., 10-500 µM)

-

10 µL of AANAT enzyme preparation

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of [³H]Acetyl-CoA (to a final concentration of ~100 µM).

-

Incubate the reaction at 37°C for 20 minutes.

-

Stop the reaction by adding 500 µL of chloroform.

-

Vortex the tubes vigorously for 30 seconds to extract the radiolabeled this compound into the organic phase.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer a 400 µL aliquot of the lower organic phase to a scintillation vial.

-

Evaporate the chloroform under a stream of nitrogen.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of this compound formed based on the specific activity of the [³H]Acetyl-CoA.

In Vitro Acetylserotonin O-methyltransferase (ASMT) Activity Assay

This protocol describes a radiometric assay for measuring the conversion of N-acetylserotonin to melatonin.

Materials:

-

Recombinant or purified ASMT enzyme

-

N-acetylserotonin

-

S-Adenosyl-L-[methyl-³H]methionine ([³H]SAM) (specific activity ~15 Ci/mmol)

-

Phosphate buffer (0.1 M, pH 7.9)

-

Chloroform

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Set up reaction tubes with the following components:

-

50 µL of phosphate buffer (0.1 M, pH 7.9)

-

10 µL of N-acetylserotonin solution (to achieve a final concentration range for kinetic studies, e.g., 10-500 µM)

-

10 µL of ASMT enzyme preparation

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding 10 µL of [³H]SAM (to a final concentration of ~10 µM).

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 500 µL of chloroform.

-

Vortex vigorously for 30 seconds to extract the [³H]melatonin.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer a 400 µL aliquot of the organic phase to a scintillation vial.

-

Evaporate the chloroform.

-

Add 5 mL of scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the amount of melatonin produced based on the specific activity of [³H]SAM.

In Vitro Hydroxylation of this compound (Putative)

The hydroxylation of this compound to N-acetylserotonin is likely catalyzed by a cytochrome P450 (CYP) enzyme. This generalized protocol can be used as a starting point for screening different CYP isoforms for this activity.

Materials:

-

Microsomes from human liver or from cells expressing specific recombinant CYP isoforms

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Microsomal protein (e.g., 0.5 mg/mL)

-

This compound (e.g., 100 µM)

-

NADPH regenerating system

-

-

Pre-warm the mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes to precipitate the protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the formation of N-acetylserotonin by HPLC, comparing the retention time and spectral properties to an authentic standard.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical connections between different stages of investigation is essential for complex research projects.

Workflow for Investigating NAT as a Melatonin Precursor

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic and Structural Analysis of a Drosophila melanogaster Enzyme, Arylalkylamine N-Acetyltransferase Like 7, an Enzyme That Catalyzes the Formation of N-Acetylarylalkylamides and N-Acetylhistamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice | MDPI [mdpi.com]

The Rhythmic Dance of Darkness: A Technical Guide to the Daily Rhythm and Nocturnal Surge of N-Acetyltryptamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the daily rhythm and nocturnal increase of N-Acetyltryptamine (NAT), a molecule of growing interest in chronobiology and neuropharmacology. By delving into its biosynthetic pathways, regulatory mechanisms, and quantitative dynamics, this document provides a comprehensive resource for professionals engaged in research and development in related fields.

Introduction: The Emerging Significance of this compound

This compound (NAT) is an endogenous indoleamine that is structurally related to melatonin and is considered its evolutionary precursor.[1][2] While melatonin has been extensively studied for its role as the primary hormonal signal of darkness, NAT is emerging as a bioactive molecule with its own physiological relevance.[3] Pharmacological studies have long identified NAT as a mixed agonist/antagonist at melatonin receptors, suggesting a potential modulatory role in circadian signaling.[1][2] The discovery of its physiological presence and rhythmic secretion in mammals has shifted its status from a mere pharmacological tool to a candidate for a significant role in 24-hour biology.

Quantitative Dynamics of this compound

Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of NAT in biological samples. These studies have revealed a distinct daily rhythm in plasma NAT concentrations, characterized by low levels during the day and a significant increase at night.

Table 1: Daytime Plasma Concentrations of this compound in Mammals

| Species | Daytime Plasma Concentration (nM) | Number of Subjects (N) |

| Human | 0.03 ± 0.01 | 32 |

| Rhesus Macaque | 0.54 ± 0.24 | 4 |

| Rat | 0.29 ± 0.05 | 5 |

Data are presented as mean ± SEM. Source:

Table 2: Nocturnal Increase of Plasma this compound in Rhesus Macaques

| Parameter | Fold Increase (Night vs. Day) | Statistical Significance (p-value) |

| This compound | 2- to 15-fold | < 0.001 |

Source:

Biosynthesis and Regulation of this compound

The synthesis of NAT is intricately linked to the metabolic pathway of tryptophan. Understanding this pathway and its regulation is fundamental to comprehending the rhythmic nature of NAT production.

The Biosynthetic Pathway

This compound is synthesized from the essential amino acid tryptophan through a two-step enzymatic process. First, tryptophan is decarboxylated to tryptamine by aromatic amino acid decarboxylase (DDC). Subsequently, tryptamine is N-acetylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to form NAT. This pathway shares enzymes with the well-established melatonin synthesis pathway.

Biosynthesis of this compound from Tryptophan.

The Nocturnal Surge: Regulation of AANAT

The nocturnal increase in NAT is primarily driven by the rhythmic activity of the enzyme Arylalkylamine N-acetyltransferase (AANAT). In the pineal gland, the synthesis and activity of AANAT are under the control of the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus.

During the night, the SCN signals the pineal gland via a multi-synaptic pathway that culminates in the release of norepinephrine (NE) from sympathetic nerve terminals. Norepinephrine activates β1- and α1-adrenergic receptors on pinealocytes, triggering a signaling cascade that leads to a dramatic increase in AANAT activity. This signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

PKA plays a dual role in upregulating AANAT activity. Firstly, it phosphorylates the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the transcription of the Aanat gene. Secondly, PKA directly phosphorylates AANAT protein, which facilitates its binding to 14-3-3 proteins. This binding shields AANAT from dephosphorylation and proteasomal degradation, thereby increasing its stability and enzymatic activity. The onset of light during the day leads to a rapid cessation of norepinephrine release, a decrease in cAMP levels, and subsequent dephosphorylation and degradation of AANAT, causing a sharp decline in NAT production.

Nocturnal activation of AANAT in pinealocytes.

Experimental Protocols

The accurate measurement of NAT in biological matrices is critical for advancing our understanding of its physiological roles. The following section outlines a typical experimental protocol for the quantification of NAT using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

-

Plasma Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: To an aliquot of plasma (e.g., 100 µL), add a known amount of a deuterated internal standard (e.g., d3-N-acetyltryptamine) to account for extraction losses and matrix effects.

-

Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE) (Optional but Recommended for Higher Purity):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a low-organic solvent to remove polar interferences.

-

Elute NAT and the internal standard with a high-organic solvent (e.g., acetonitrile or methanol).

-

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute NAT, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both NAT and its deuterated internal standard. For NAT, a common transition is m/z 203.2 -> 144.1.

-

Quantification: The concentration of NAT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NAT.

-

LC-MS/MS workflow for this compound quantification.

Conclusion and Future Directions

The evidence strongly supports the existence of a robust daily rhythm in this compound, with a pronounced nocturnal increase driven by the circadian regulation of AANAT. This positions NAT as a key player in the chemical signaling of darkness, alongside melatonin. For researchers and drug development professionals, this understanding opens new avenues of investigation. Future research should focus on elucidating the specific physiological functions of the nocturnal NAT surge, its potential interactions with the melatonin signaling pathway, and its role in both health and disease. The development of specific pharmacological tools to modulate NAT synthesis and action will be crucial in unraveling its full therapeutic potential.

References

The Enigmatic Interaction of N-Acetyltryptamine with Melatonin Receptors: A Technical Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of N-Acetyltryptamine (NAT) on melatonin receptors. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of NAT's binding kinetics, functional activity, and downstream signaling pathways. Through a meticulous review of available literature, we present quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to facilitate a deeper understanding of this endogenous molecule's role in melatonergic signaling.

Abstract

This compound, a structural analog and metabolic precursor of melatonin, has emerged as a modulator of the melatonergic system. While its physiological role is still under investigation, in vitro studies have characterized it as a low-affinity partial agonist at melatonin receptors, MT1 and MT2. This guide delves into the specifics of this interaction, presenting binding affinity (Ki) and functional potency (EC50) data. The canonical signaling pathway for melatonin receptors involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, the involvement of the Extracellular signal-regulated kinase (ERK) 1/2 pathway in melatonin receptor signaling is also discussed. This document aims to provide a detailed overview of the current knowledge of NAT's mechanism of action at melatonin receptors, highlighting areas where further research is needed to fully elucidate its pharmacological profile.

This compound: Binding Affinity and Functional Activity at Melatonin Receptors

This compound's interaction with melatonin receptors has been characterized primarily through in vitro binding and functional assays. The available quantitative data, while limited, provides insights into its affinity and efficacy at the MT1 and MT2 receptor subtypes.

Quantitative Data Summary

The binding affinity and functional potency of this compound at human MT1 and MT2 receptors are summarized in the tables below. These values have been compiled from various studies employing different experimental methodologies.

Table 1: Binding Affinity of this compound for Human Melatonin Receptors

| Ligand | Receptor | Kᵢ (nM) | Assay Method |

| This compound | MT1 | Data Not Available | - |

| This compound | MT2 | 41[1] | Radioligand Competition Binding |

Table 2: Functional Activity of this compound at Human Melatonin Receptors

| Ligand | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Melatonin) | Assay Method |

| This compound | MT1 | 235 | Data Not Available | Dynamic Mass Redistribution (DMR) |

| This compound | MT2 | 63 | Data Not Available | Dynamic Mass Redistribution (DMR) |

Note: The absence of a specific Ki value for NAT at the MT1 receptor and Emax values for both receptors are significant gaps in the current literature.

Downstream Signaling Pathways

The binding of an agonist to melatonin receptors, MT1 and MT2, primarily initiates a signaling cascade through the heterotrimeric G-protein, Gi. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). Additionally, melatonin receptor activation has been shown to modulate the ERK1/2 signaling pathway. While the general pathways are well-understood for melatonin, specific quantitative data on the downstream effects of NAT are not extensively available.

Gᵢ-Coupled Signaling and cAMP Inhibition

The canonical signaling pathway for both MT1 and MT2 receptors involves coupling to pertussis toxin-sensitive Gi proteins.[2] Activation of the receptor by an agonist promotes the exchange of GDP for GTP on the α-subunit of the Gi protein, leading to its dissociation from the βγ-subunits. The activated Gαi-GTP complex then inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP. This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream cellular processes.

ERK1/2 Signaling Pathway

Activation of melatonin receptors can also lead to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is often associated with cell growth, proliferation, and differentiation. The precise mechanism of ERK1/2 activation by melatonin receptors can be complex and may involve different G-protein subunits or β-arrestin-mediated signaling.

Experimental Protocols

The characterization of this compound's interaction with melatonin receptors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably or transiently expressing the human MT1 or MT2 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

-

Competition Reaction: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., melatonin). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, typically by inhibiting its production induced by forskolin, an activator of adenylyl cyclase.

Protocol:

-

Cell Culture: Cells stably expressing the human MT1 or MT2 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a short period.

-

Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The percentage of inhibition of the forskolin-stimulated cAMP response is calculated for each concentration of the test compound. The EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) is determined by non-linear regression analysis of the concentration-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of a compound on the phosphorylation state of ERK1/2, a key component of the MAPK signaling pathway.

Protocol:

-

Cell Culture and Starvation: Cells expressing melatonin receptors are cultured and then serum-starved for several hours to reduce basal levels of ERK1/2 phosphorylation.

-

Compound Treatment: Cells are treated with this compound at various concentrations and for different time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Data Analysis: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the change in phosphorylation.

Conclusion and Future Directions

This compound demonstrates clear interaction with melatonin receptors, functioning as a low-affinity partial agonist. Its binding to MT1 and MT2 receptors initiates canonical Gᵢ-mediated signaling, and likely modulates other pathways such as the ERK1/2 cascade. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of key quantitative data, including its binding affinity for the MT1 receptor and its maximal efficacy (Emax) at both receptor subtypes. Future research should prioritize the determination of these values to fully characterize the intrinsic activity of NAT. Furthermore, detailed studies quantifying the impact of NAT on downstream signaling events, such as cAMP inhibition and ERK1/2 phosphorylation, are crucial for elucidating its precise cellular effects. A more complete pharmacological profile of this compound will be instrumental in understanding its physiological relevance and potential as a therapeutic agent.

References

N-Acetyltryptamine as a mixed agonist/antagonist for melatonin receptors

An In-depth Technical Guide on N-Acetyltryptamine as a Mixed Agonist/Antagonist for Melatonin Receptors

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland in a circadian pattern, playing a pivotal role in regulating sleep-wake cycles and other physiological processes[1]. Its effects are mediated predominantly through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors[1]. These receptors are key targets for therapeutic agents aimed at treating insomnia, circadian rhythm disorders, and depression[2].

This compound (NAT) is an endogenous indoleamine and a structural analog of melatonin, from which it differs only by the absence of a 5-methoxy group[3]. Historically considered a pharmacological tool and the likely evolutionary precursor to melatonin, recent studies have confirmed its physiological presence in mammalian circulation with a daily rhythm, suggesting a potential endogenous role. Pharmacological studies have characterized NAT as a low-affinity ligand for melatonin receptors with a complex profile, exhibiting properties of both a partial agonist and an antagonist.

This technical guide provides a comprehensive overview of the biochemical, pharmacological, and functional characteristics of this compound at MT1 and MT2 melatonin receptors, intended for researchers and professionals in drug development.

Biochemistry and Biosynthesis

Both melatonin and this compound are derived from the essential amino acid L-tryptophan. Their synthesis pathways share a key regulatory enzyme, arylalkylamine N-acetyltransferase (AANAT), whose activity is rhythmically controlled by the suprachiasmatic nucleus (SCN).

-

This compound (NAT) Synthesis: Tryptophan is decarboxylated by aromatic amino acid decarboxylase (DDC) to form tryptamine. Subsequently, AANAT acetylates tryptamine to produce this compound.

-

Melatonin Synthesis: The primary pathway involves the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to serotonin. AANAT then acetylates serotonin to form N-acetylserotinin. Finally, acetylserotonin O-methyltransferase (ASMT) methylates N-acetylserotonin to produce melatonin.

The shared reliance on AANAT links the production of both indoleamines to circadian control.

Pharmacological Profile at Melatonin Receptors

This compound exhibits a significantly lower binding affinity for MT1 and MT2 receptors compared to melatonin and functions as a partial agonist.

Data Presentation: Binding Affinity

Binding affinity is typically determined by radioligand competition assays, measuring the concentration of a ligand required to displace 50% of a specific radioligand (Ki). Melatonin binds to MT1 and MT2 receptors with high affinity, typically in the sub-nanomolar range. In contrast, NAT shows a much lower affinity.

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Melatonin | Human MT1 | ~0.1 - 0.2 nM (pKi ~9.7-10.0) | |

| Human MT2 | ~0.1 - 0.3 nM (pKi ~9.5-10.0) | ||

| This compound | Human MT1 | Not Reported | - |

| Human MT2 | 41 nM | Commercial Data |

Note: The Ki value for this compound is based on commercially available data and should be interpreted with caution pending peer-reviewed validation.

Data Presentation: Functional Activity

Functional assays, such as the inhibition of forskolin-stimulated cAMP production or neurotransmitter release, are used to determine a ligand's efficacy (agonist, antagonist, or partial agonist) and potency (EC50 or IC50). This compound has been identified as a partial agonist, capable of eliciting a submaximal response compared to the full agonist melatonin, and antagonizing the effect of a full agonist.

| Ligand | Receptor/Assay System | Potency (IC50) | Maximal Effect (% Inhibition) | Classification | Reference |

| Melatonin | Rabbit Retina (MT2-like) | 20 pM | ~80% | Full Agonist | |

| This compound | Rabbit Retina (MT2-like) | 5.6 nM* | 55% | Partial Agonist |

*Note: The original publication reports the IC50 value as "5.6". Based on the context and potency of related compounds, this is interpreted as 5.6 nM.

Melatonin Receptor Signaling Pathways

Both MT1 and MT2 receptors are canonically coupled to the pertussis toxin-sensitive inhibitory G protein, Gαi. Activation of these receptors by an agonist leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). As a partial agonist, NAT activates this pathway but with lower efficacy than melatonin. At higher concentrations, or in the presence of melatonin, it can competitively occupy the receptor and antagonize the more robust response of the full agonist.

Experimental Protocols

Characterizing the interaction of ligands like this compound with melatonin receptors involves standardized biochemical assays.

Protocol: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

-

Preparation of Membranes:

-

Culture cells stably expressing the human MT1 or MT2 receptor subtype (e.g., CHO-hMT1 or CHO-hMT2 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

Set up assay tubes containing a fixed concentration of radioligand (e.g., 50-100 pM of 2-[¹²⁵I]-iodomelatonin).

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound, from 1 pM to 100 µM).

-

To determine non-specific binding, prepare a set of tubes containing the radioligand and a high concentration of a saturating, unlabeled ligand (e.g., 1 µM melatonin).

-

Initiate the binding reaction by adding the cell membrane preparation to all tubes.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: cAMP Functional Assay (Agonist/Antagonist Mode)

This assay measures the ability of a compound to modulate cAMP levels, determining its functional activity.

-

Cell Culture and Plating:

-

Culture cells stably expressing the MT1 or MT2 receptor (e.g., CHO-hMT1/MT2).

-

Plate the cells in a suitable microplate (e.g., 384-well) and grow to near confluence.

-

-

Agonist Mode Assay:

-

Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test compound (this compound).

-

Add a cAMP-stimulating agent, forskolin (which directly activates adenylyl cyclase), to all wells. This elevates the basal cAMP level, against which inhibition can be measured.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Antagonist Mode Assay:

-

Follow the same initial steps as the agonist mode.

-

Add increasing concentrations of the test compound (this compound).

-

Add a fixed concentration of a full agonist (e.g., melatonin at its EC80 concentration) to stimulate cAMP inhibition.

-

Incubate for a specified time.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These are typically competitive immunoassays.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP level against the log concentration of the test compound. Use non-linear regression to determine the IC50 (for inhibitors) or EC50 (for stimulators) and the maximal effect (Emax).

-

Antagonist Mode: Plot the cAMP level against the log concentration of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the antagonist's affinity (pA2 value) using a Schild analysis.

-

Conclusion and Future Directions

This compound is an endogenous indoleamine that functions as a low-affinity partial agonist at melatonin MT2 receptors and is presumed to have similar properties at MT1 receptors. Its binding affinity is substantially lower than that of melatonin, suggesting it is unlikely to act as a systemic hormone in the same manner. However, its rhythmic production and presence in circulation point towards a potential physiological role, possibly as a local paracrine modulator in tissues where it is synthesized, such as the pineal gland and retina.

The dualistic nature of a partial agonist—providing a low level of receptor stimulation while simultaneously preventing the higher-level stimulation by a full agonist—makes NAT an intriguing molecule. Its profile could be leveraged for the development of novel therapeutics. For drug development professionals, understanding the subtle pharmacology of endogenous ligands like NAT is crucial for designing selective and functionally appropriate modulators of the melatoninergic system. Future research should focus on obtaining a complete pharmacological profile, including peer-reviewed binding affinities for both receptor subtypes and a thorough characterization of its functional effects in various in vivo models to fully elucidate its physiological significance.

References

- 1. melatonin-receptor-structure-and-signaling - Ask this paper | Bohrium [bohrium.com]

- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Significance of N-Acetyltryptamine in Circadian Rhythms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the evolutionary significance of N-Acetyltryptamine (NAT) in the context of circadian rhythms. NAT, the immediate precursor to melatonin, is increasingly recognized as a bioactive molecule in its own right, with a deep evolutionary history intertwined with the development of biological timekeeping. This document details the biosynthesis of NAT, its interaction with melatonin receptors, and its physiological roles across different taxa. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in chronobiology, pharmacology, and drug development.

Introduction: this compound as an Evolutionary Precursor to Melatonin

Melatonin (N-acetyl-5-methoxytryptamine) is widely recognized as the primary hormonal regulator of circadian rhythms in vertebrates.[1][2][3] However, its evolutionary origins point to a more ancient molecule, this compound (NAT).[4][5] It is hypothesized that NAT was the original time-keeping molecule, with melatonin evolving later to have a more potent and specific role. NAT is synthesized from tryptophan and shares a close structural similarity to melatonin. This guide delves into the evolutionary journey of NAT, its biochemical pathways, and its functional implications in circadian biology.

Biosynthesis and Metabolism of this compound

The synthesis of NAT is a two-step process from the amino acid tryptophan. This pathway is conserved across many species and shares enzymatic machinery with the synthesis of serotonin and melatonin.

Biosynthesis Pathway:

-

Tryptophan to Tryptamine: Tryptophan is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine.

-

Tryptamine to this compound: Tryptamine is then acetylated by arylalkylamine N-acetyltransferase (AANAT) to produce this compound.

This pathway is a branch point from the synthesis of serotonin, where tryptophan is first hydroxylated by tryptophan hydroxylase (TPH) before decarboxylation.

Diagram of NAT and Melatonin Biosynthesis

References

- 1. Melatonin Synthesis and Function: Evolutionary History in Animals and Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daily Rhythm in Plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin regulates the phosphorylation of CREB in ovine pars tuberalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NICHD scientists identify molecule that may help control sleep and wake cycles | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]

Methodological & Application

Synthesis of N-Acetyltryptamine: Application Notes and Protocols for Researchers

For research purposes only. Not for human or veterinary use.

These application notes provide detailed protocols for the synthesis of N-Acetyltryptamine, a key intermediate in the biosynthesis of melatonin and a molecule of significant interest in neurobiology and pharmacology. The following sections offer a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental procedures, comparative data on synthetic methods, and relevant biological pathways.

Introduction

This compound is a naturally occurring compound derived from the essential amino acid tryptophan. It serves as the immediate precursor to melatonin, a hormone primarily known for its role in regulating circadian rhythms.[1][2] Beyond its role as a biosynthetic intermediate, this compound itself exhibits biological activity, acting as a partial agonist at melatonin receptors.[3] Its synthesis in a laboratory setting is crucial for further investigation into its physiological functions and therapeutic potential.

This document outlines two common and effective methods for the synthesis of this compound: the direct acetylation of tryptamine using acetic anhydride and the Schotten-Baumann reaction using acetyl chloride.

Synthetic Protocols

Protocol 1: Direct Acetylation with Acetic Anhydride

This method is a straightforward and widely used procedure for the N-acetylation of primary amines. Acetic anhydride serves as the acetylating agent, and the reaction can be carried out under mild conditions.

Materials:

-

Tryptamine

-

Acetic Anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve tryptamine in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add a slight excess of pyridine to the solution to act as a base and catalyst.

-

Cool the mixture in an ice bath.

-

Slowly add a slight molar excess of acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Reaction with Acetyl Chloride

The Schotten-Baumann reaction is a classic method for acylating amines and alcohols.[4][5] It is typically performed in a two-phase system with an aqueous base.

Materials:

-

Tryptamine

-

Acetyl Chloride

-